
Ytterbium(III) trifluoromethanesulfonate hydrate
Overview
Description
Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O) is a lanthanide-based Lewis acid catalyst with the molecular formula C₃F₉O₉S₃Yb·xH₂O and a molecular weight of 638.28 g/mol . It is a hygroscopic, white-to-off-white powder soluble in polar solvents like methanol and water . Structurally, the ytterbium(III) ion (Yb³⁺) coordinates with three trifluoromethanesulfonate (OTf⁻) anions and variable water molecules.
Preparation Methods
Synthesis from Ytterbium Oxide and Trifluoromethanesulfonic Acid
The most widely documented method for preparing Yb(OTf)₃·xH₂O involves the reaction of ytterbium(III) oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in aqueous medium . The process exploits the high solubility of ytterbium oxide in strong acids, yielding the hydrated triflate salt.
Procedural Details
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Mixing Reactants : Yb₂O₃ is gradually added to an aqueous solution of CF₃SO₃H under stirring at room temperature.
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Heating and Stirring : The mixture is heated to 60–80°C to accelerate dissolution, typically requiring 2–4 hours for complete reaction.
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Filtration and Evaporation : Unreacted solids are removed by hot filtration. The filtrate is concentrated under reduced pressure to precipitate the product .
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Crystallization : Slow evaporation at room temperature yields crystalline Yb(OTf)₃·xH₂O, with the hydration state (x) dependent on ambient humidity .
Key Parameters
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Acid Concentration : Commercial CF₃SO₃H (≥98% purity) is preferred to minimize impurities .
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Temperature Control : Excessive heat (>80°C) risks decomposition of the triflate anion.
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Drying Conditions : Vacuum drying at 100°C reduces hydration to x ≈ 0.5–1.0, while ambient storage preserves higher hydration levels (x = 3–9) .
Hydration State and Product Characterization
The hydration state of Yb(OTf)₃·xH₂O significantly impacts its catalytic activity. Commercial suppliers often report approximate hydration levels, as illustrated below:
Supplier | CAS Number | Reported Hydration (x) | Purity |
---|---|---|---|
GlpBio | 252976-51-5 | Not specified | >98.00% |
TCI America | 54761-04-5 | x ≈ 0 (anhydrous) | >98.0%(T) |
Aladdin | 252976-51-5 | x ≈ 3–9 (hydrate) | Yb 25–28% |
Analytical Techniques
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Thermogravimetric Analysis (TGA) : Determines water content by measuring mass loss upon heating .
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Infrared Spectroscopy (IR) : Bands at 1260 cm⁻¹ (C–F stretch) and 1030 cm⁻¹ (S–O stretch) confirm triflate coordination .
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¹H NMR : Residual water protons (δ 1.5–2.0 ppm) indicate hydration levels .
Purification and Quality Control
Post-synthetic purification ensures compliance with research-grade standards:
Recrystallization
Yb(OTf)₃·xH₂O is recrystallized from anhydrous ethanol or acetonitrile to remove excess acid and byproducts. The solubility profile guides solvent selection:
Solvent | Solubility (mg/mL) |
---|---|
Water | >100 |
Ethanol | 50–75 |
Acetonitrile | 30–50 |
Purity Assessment
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Titrimetric Analysis : Quantifies Yb³⁺ content via EDTA titration, with commercial products achieving ≥98.0% purity .
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Elemental Analysis : Verifies ytterbium (25–28%) and sulfur content .
Challenges and Optimization Strategies
Moisture Sensitivity
The hygroscopic nature of Yb(OTf)₃ complicates hydration control. Solutions include:
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Inert Atmosphere Processing : Synthesis and handling under argon or nitrogen .
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Lyophilization : Freeze-drying aqueous solutions to obtain amorphous anhydrous powder .
Catalyst Recycling
Yb(OTf)₃ can be recovered from reaction mixtures by extraction with polar solvents (e.g., methanol) and reused without significant activity loss .
Chemical Reactions Analysis
Biginelli Cyclocondensation
Yb(OTf)₃ effectively catalyzes the one-pot synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, combining aldehydes, urea, and β-keto esters. This method avoids harsh acids and achieves high yields (75–92%) at 80°C within 4–6 hours .
Key Conditions:
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Solvent: Ethanol/water mixture
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Catalyst loading: 5 mol%
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Temperature: 80°C
Cross-Aldol Reactions
The catalyst enables stereoselective aldol reactions between ketones and aldehydes, producing β-hydroxy ketones with excellent enantiomeric excess (up to 95% ee) .
Example Reaction:
Diels-Alder Cycloadditions
Yb(OTf)₃ accelerates Diels-Alder reactions in aqueous media, enhancing reaction rates by stabilizing electron-deficient dienophiles. Cycloadducts form in >85% yield under ambient conditions .
Optimized Parameters:
Parameter | Value |
---|---|
Solvent | Water/THF (1:1) |
Catalyst loading | 3 mol% |
Time | 2–4 hours |
Nucleophilic Substitution Reactions
The compound activates alkyl halides and epoxides for nucleophilic attack, facilitating SN2 reactions with amines or thiols. For example, epoxide ring-opening with aniline achieves 90% conversion at 25°C .
Mechanism:
Yb³⁺ coordinates to the electrophilic center, polarizing the bond and enhancing nucleophile accessibility.
Ring-Opening Polymerization
Yb(OTf)₃ initiates the polymerization of ε-caprolactone, producing biodegradable polyesters with controlled molecular weights (Đ = 1.2–1.5) .
Conditions:
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Temperature: 100°C
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Monomer/catalyst ratio: 200:1
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Reaction time: 6 hours
Oxidation and Reduction Processes
While less common, Yb(OTf)₃ participates in redox reactions. It oxidizes alcohols to ketones using 2-iodoxybenzoic acid (IBX) and reduces nitro groups to amines in the presence of hydrazine .
Comparative Catalytic Performance
Reaction Type | Yb(OTf)₃ Efficiency | Competing Catalyst (e.g., Sc(OTf)₃) |
---|---|---|
Biginelli Reaction | 92% yield | 85% yield |
Diels-Alder | 88% yield | 78% yield |
Aldol Reaction | 95% ee | 89% ee |
Mechanistic Insights
Yb(OTf)₃ operates via Lewis acid catalysis:
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Electrophile Activation : Yb³⁺ coordinates to carbonyl oxygen, increasing electrophilicity.
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Transition-State Stabilization : Lowers activation energy by stabilizing charged intermediates.
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Water Tolerance : Hydrated Yb³⁺ remains active, unlike many metal triflates .
Industrial and Environmental Relevance
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Reusability : Recovered via filtration and reused ≥5 times without significant activity loss .
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Green Chemistry : Enables reactions in aqueous media, reducing organic solvent use .
This compound’s versatility stems from its robust Lewis acidity and compatibility with diverse reaction conditions. Its applications span pharmaceuticals, polymers, and fine chemicals, underscoring its importance in modern synthetic chemistry.
Scientific Research Applications
Catalysis
Ytterbium(III) trifluoromethanesulfonate hydrate serves as a highly effective Lewis acid catalyst in organic synthesis. Its unique properties allow it to facilitate various chemical reactions, enhancing reaction rates and selectivity compared to traditional catalysts.
Key Reactions
- Aldol Reactions : It catalyzes cross-aldol reactions between aldehydes and ketones, leading to the formation of β-hydroxy carbonyl compounds.
- Friedel-Crafts Acylations : Yb(OTf)₃ promotes acylation reactions that are essential for synthesizing aromatic ketones.
- Cycloaddition Reactions : The compound is used in Diels-Alder reactions, which are crucial for constructing complex cyclic structures.
Case Study: Layer-by-Layer Assembly
A study demonstrated the layer-by-layer assembly of 4-aminothiophenol using Yb(OTf)₃, highlighting its role in electrochemical applications and the development of advanced materials .
Optical Materials
In the field of optics, this compound is utilized in developing advanced optical materials. Its incorporation into solid-state lasers enhances performance by improving efficiency and output power.
Applications in Laser Technology
- Solid-State Lasers : The compound's unique optical properties make it valuable for solid-state laser applications, where it contributes to higher energy output and better beam quality .
Medical Imaging
Yb(OTf)₃ is increasingly recognized for its potential in medical imaging, particularly as a contrast agent in Magnetic Resonance Imaging (MRI). Its high thermal stability and favorable magnetic properties enhance image clarity and detail.
Impact on MRI Technology
- The compound improves the visibility of tissues during MRI scans, aiding in accurate diagnosis and treatment planning .
Nanotechnology
In nanotechnology, this compound is employed in synthesizing nanomaterials. These materials are crucial for various applications, including drug delivery systems and sensors.
Nanomaterial Synthesis
- Researchers utilize Yb(OTf)₃ to create nanoparticles with tailored properties for specific applications in biomedicine and environmental sensing .
Electronics
The compound plays a significant role in producing high-performance electronic components. Its unique properties contribute to the miniaturization and efficiency of devices.
Applications in Electronics
Mechanism of Action
Ytterbium(III) trifluoromethanesulfonate hydrate acts as a Lewis acid by accepting electron pairs from nucleophiles. This activation of electrophiles facilitates various chemical reactions. The compound’s effectiveness is attributed to the strong electron-withdrawing nature of the trifluoromethanesulfonate groups, which enhance the Lewis acidity of ytterbium .
Comparison with Similar Compounds
Ytterbium(III) triflate is part of a broader class of lanthanide and transition metal trifluoromethanesulfonates. Below is a comparative analysis of its properties and performance relative to analogous catalysts:
Table 1: Comparative Properties of Trifluoromethanesulfonate Salts
Key Findings :
Lewis Acidity and Ionic Radius: Yb³⁺ (ionic radius ~0.985 Å) offers moderate Lewis acidity, bridging the gap between larger La³⁺ (lower acidity) and smaller Sc³⁺ (higher acidity) . This balance makes it effective in reactions requiring controlled activation of substrates, such as cyclocondensations .
Reaction Efficiency :
- Yb(OTf)₃ outperforms La(OTf)₃ in dihydropyrimidine synthesis, achieving higher yields with shorter reaction times (10–20 min vs. hours) .
- Scandium triflate, while more reactive, is cost-prohibitive for large-scale use .
Ce(OTf)₄ is less thermally stable, decomposing under prolonged heating .
Hafnium triflate is preferred in high-temperature, acid-catalyzed rearrangements but suffers from solubility issues .
Biological Activity
Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·nH₂O) is a rare earth metal compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula :
- Molecular Weight : Approximately 620.24 g/mol
- Appearance : White to almost white crystalline solid
- Thermal Stability : High thermal stability, suitable for various applications
Applications in Organic Synthesis
Ytterbium(III) trifluoromethanesulfonate is primarily used as a Lewis acid catalyst in organic reactions. Its unique properties facilitate various synthetic pathways, including:
- Biginelli Cyclocondensation : Synthesis of dihydropyrimidine derivatives.
- Cross-Aldol Reactions : Reactions between ketones and aldehydes.
- Synthesis of β-Keto Enol Ethers : Important intermediates in organic synthesis.
- Intramolecular Diels-Alder Reactions : Used to synthesize complex cyclic compounds.
The compound's ability to form stable complexes with various ligands enhances its catalytic efficiency, making it a valuable tool for synthetic chemists .
Biological Activity
Research indicates that Yb(OTf)₃ exhibits notable biological activity, particularly in the following areas:
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ytterbium(III) triflate | High thermal stability | |
Lanthanum(III) trifluoromethanesulfonate | Similar catalytic properties | |
Cerium(III) trifluoromethanesulfonate | Different reactivity patterns | |
Neodymium(III) triflate | More soluble in polar solvents |
Ytterbium(III) trifluoromethanesulfonate is distinguished by its exceptional water tolerance compared to other similar compounds, making it particularly valuable in reactions where moisture is present or unavoidable.
Case Studies and Research Findings
- Layer-by-Layer Assembly :
- Electrochemical Studies :
Q & A
Basic Research Questions
Q. What are the optimal storage and handling protocols for ytterbium(III) trifluoromethanesulfonate hydrate to maintain its catalytic activity?
Ytterbium triflate is highly hygroscopic, requiring storage under inert atmospheres (e.g., argon) at room temperature to prevent hydration-induced degradation . Pre-drying the compound at 80–100°C under vacuum (1–5 mmHg) for 2–4 hours before use is recommended to remove adsorbed moisture, which can alter reaction kinetics .
Q. How can researchers verify the purity and hydration state of ytterbium triflate?
Thermogravimetric analysis (TGA) is critical to determine the hydration state (xH₂O), as molecular weights vary between 620.24 (anhydrous) and 638.26 (hydrated) . Inductively coupled plasma mass spectrometry (ICP-MS) confirms ytterbium content (25–28% Yb), while FTIR spectroscopy identifies triflate anion peaks (e.g., S=O stretching at 1220–1250 cm⁻¹) .
Q. What are the primary catalytic applications of ytterbium triflate in organic synthesis?
Ytterbium triflate is a Lewis acid catalyst for:
- Claisen rearrangements : Achieves high yields (80–95%) in α,β-unsaturated ketone synthesis under mild conditions (60–80°C, 2–6 hours) .
- Henry (nitroaldol) reactions : Enables enantioselective β-nitroalcohol formation with chiral ligands (e.g., BINOL derivatives) .
- Acetylene additions to carbonyls : Facilitates propargyl alcohol synthesis in polar solvents like THF or acetonitrile .
Q. How does ytterbium triflate compare to other lanthanide catalysts in terms of reactivity?
Ytterbium triflate exhibits higher moisture tolerance than Sc(OTf)₃ or Y(OTf)₃, making it suitable for aqueous-phase reactions. However, it is less acidic than Hf(OTf)₄, limiting its efficacy in highly proton-sensitive reactions .
Advanced Research Questions
Q. What mechanistic insights explain ytterbium triflate’s role in enantioselective Aza-Henry reactions?
The catalyst coordinates to nitrones via the Yb³⁺ center, polarizing the C=O bond and lowering the activation energy for nucleophilic attack. Chiral auxiliaries (e.g., bisoxazoline ligands) induce asymmetry, achieving enantiomeric excess (ee) up to 90% . Kinetic studies using in situ NMR or Raman spectroscopy can track intermediate formation .
Q. How can ytterbium triflate be integrated into nanocomposite synthesis?
In epoxy resin systems, ytterbium triflate (0.5–2.0 wt%) acts as a curing accelerator, reducing gelation time by 30–50% at 120°C. The triflate anion stabilizes dispersed nanoparticles (e.g., TiO₂ or SiO₂), enhancing mechanical properties .
Q. What strategies mitigate batch-to-batch variability in ytterbium triflate-mediated reactions?
- Hydration control : Use Karl Fischer titration to standardize water content (<0.1% w/w) .
- Additive screening : Co-catalysts like propylene carbonate (5–10 mol%) improve reproducibility in acetylation reactions .
Q. How does thermal decomposition of ytterbium triflate impact high-temperature applications?
At >300°C, ytterbium triflate decomposes to Yb₂O₃ and SO₃, limiting its use in pyrolysis. However, in controlled environments (e.g., inert gas), it forms Yb(OSO₂CF₃) intermediates, which stabilize carbon composites during nanocoating processes .
Q. Methodological Considerations
- Contradictions in Molecular Weight : Discrepancies in reported molecular weights (e.g., 620.25 vs. 638.26) arise from variable hydration states. Always report TGA data alongside synthesis protocols .
- Catalyst Recycling : Ytterbium triflate can be recovered post-reaction via aqueous extraction (pH 7–8) and re-dried, though activity decreases by 15–20% after three cycles due to sulfate contamination .
Properties
IUPAC Name |
trifluoromethanesulfonate;ytterbium(3+);hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJKNFNMGRYZBV-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Yb+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F9O10S3Yb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663090 | |
Record name | Ytterbium(3+) trifluoromethanesulfonate--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252976-51-5 | |
Record name | Ytterbium(3+) trifluoromethanesulfonate--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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